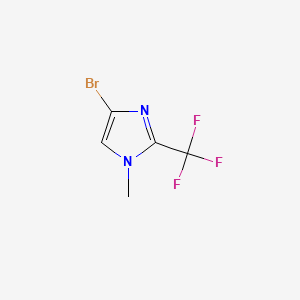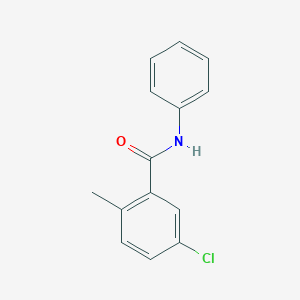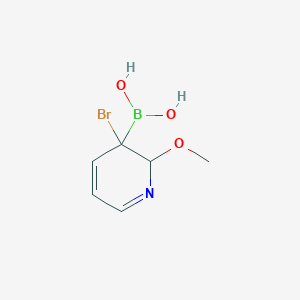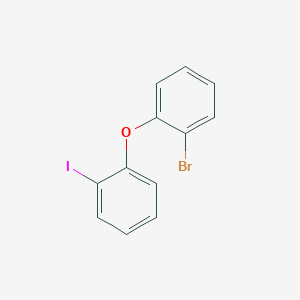
Apo-Enopeptin methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apo-Enopeptin methyl ester is a derivative of enopeptin A, a compound known for its antibacterial properties . It is a complex molecule with the chemical formula C48H61N7O12 . This compound is primarily used in biochemical research and has shown potential in various scientific applications.
準備方法
Apo-Enopeptin methyl ester is synthesized from enopeptin A through a series of chemical reactions. The synthetic route involves the esterification of enopeptin A with methanol under acidic conditions The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process
化学反応の分析
Apo-Enopeptin methyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, resulting in the formation of enopeptin A and methanol. Acidic or basic conditions can catalyze this reaction.
Oxidation: Oxidative reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Apo-Enopeptin methyl ester has a wide range of scientific research applications :
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and potential for synthesizing new compounds.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance and developing new antibiotics.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating bacterial infections.
Industry: this compound is used in the production of biochemical reagents and assay kits for research purposes.
作用機序
The mechanism of action of Apo-Enopeptin methyl ester is not fully understood. it is believed to exert its effects by interacting with bacterial cell membranes, leading to cell lysis and death . The molecular targets and pathways involved in this process are still under investigation, but it is thought to disrupt the integrity of the bacterial cell wall, making it an effective antibacterial agent.
類似化合物との比較
Apo-Enopeptin methyl ester is unique due to its specific structure and derivation from enopeptin A . Similar compounds include other derivatives of enopeptin A, such as enopeptin B and enopeptin C. These compounds share similar antibacterial properties but differ in their chemical structures and specific biological activities. The uniqueness of this compound lies in its specific esterification, which may confer distinct reactivity and biological effects compared to its analogs.
特性
分子式 |
C48H61N7O12 |
|---|---|
分子量 |
928.0 g/mol |
IUPAC名 |
methyl (2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2E,4E,6E,8E,10E)-12-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-12-oxododeca-2,4,6,8,10-pentaenoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-methylamino]propanoyl]amino]propanoyl]-4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C48H61N7O12/c1-30-26-37(48(66)67-5)55(28-30)45(63)31(2)49-43(61)32(3)53(4)47(65)36-20-17-25-54(36)46(64)35(29-56)51-44(62)34(27-33-18-13-12-14-19-33)50-40(59)21-15-10-8-6-7-9-11-16-22-41(60)52-42-38(57)23-24-39(42)58/h6-16,18-19,21-22,30-32,34-37,56-57H,17,20,23-29H2,1-5H3,(H,49,61)(H,50,59)(H,51,62)(H,52,60)/b7-6+,10-8+,11-9+,21-15+,22-16+/t30-,31+,32+,34+,35+,36+,37+/m1/s1 |
InChIキー |
SVUZYKYWOCDSIL-QSVZJFIRSA-N |
異性体SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)[C@H](C)NC(=O)[C@H](C)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)C(=O)OC |
正規SMILES |
CC1CC(N(C1)C(=O)C(C)NC(=O)C(C)N(C)C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC=CC=CC=CC=CC(=O)NC4=C(CCC4=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,3-Diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene](/img/structure/B14118081.png)
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B14118087.png)


![S-(fluoromethyl) (9R,10S,13S,17S)-7,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B14118105.png)


![5-Amino-6-isopropoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14118131.png)


![N2,N2,N7,N7-tetrakis(4-methoxyphenyl)spiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B14118154.png)



